Anaerobic Antibacterial Potency vs. Puromycin
The halogenated A201A analogs, 3'-F-A201A and 3'-Cl-A201A, demonstrate antibacterial activity comparable to the parent compound, A201A. [1]
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1-8 μg mL⁻¹ |
| Comparator Or Baseline | 3'-F-A201A and 3'-Cl-A201A: 1-8 μg mL⁻¹ |
| Quantified Difference | No significant difference; activity was 'just as active'. |
| Conditions | In vitro antimicrobial assay against test strains (unspecified). |
Why This Matters
This data supports the potential for further analog development with potentially improved properties without sacrificing antibacterial potency, a key consideration for procurement in drug discovery programs.
- [1] Zhu, Q. et al. (2019). Characterization of MtdV as a chorismate lyase essential to A201A biosynthesis and precursor-directed biosynthesis of new analogs. Organic & Biomolecular Chemistry, 17(15), 3760-3764. View Source
